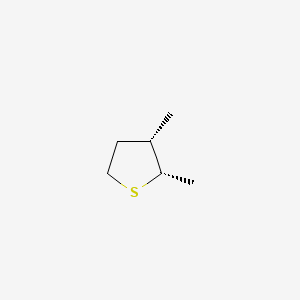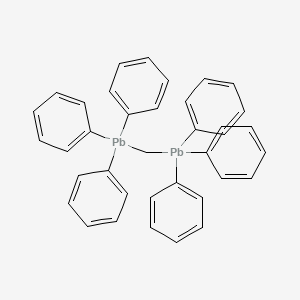
Methylenebis(triphenylplumbane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis(triphenylplumbane) is an organolead compound characterized by the presence of lead atoms bonded to triphenyl groups and a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(triphenylplumbane) typically involves the reaction of triphenyllead chloride with methylene chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the lead compound. The general reaction scheme is as follows:
2Ph3PbCl+CH2Cl2+2Na→Ph3Pb-CH2−PbPh3+2NaCl
Industrial Production Methods
Industrial production of Methylenebis(triphenylplumbane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves purification steps like recrystallization and distillation to obtain the final product.
化学反応の分析
Types of Reactions
Methylenebis(triphenylplumbane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides.
Reduction: Reduction reactions can convert the lead atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
Oxidation: Lead oxides and substituted phenyl derivatives.
Reduction: Lead hydrides and other reduced lead species.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Methylenebis(triphenylplumbane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Methylenebis(triphenylplumbane) involves its interaction with molecular targets through its lead atoms. These interactions can lead to the formation of complexes with biomolecules or other chemical species. The pathways involved include coordination chemistry and redox reactions, which can alter the chemical and physical properties of the compound.
類似化合物との比較
Similar Compounds
Triphenyllead chloride: A precursor in the synthesis of Methylenebis(triphenylplumbane).
Tetraphenyllead: Another organolead compound with similar structural features.
Lead acetate: A commonly used lead compound in various chemical reactions.
Uniqueness
Methylenebis(triphenylplumbane) is unique due to its methylene bridge, which provides distinct chemical properties compared to other organolead compounds. This structural feature allows for specific reactivity and applications that are not possible with other lead compounds.
特性
CAS番号 |
1064-41-1 |
|---|---|
分子式 |
C37H32Pb2 |
分子量 |
8.9e+02 g/mol |
IUPAC名 |
triphenyl(triphenylplumbylmethyl)plumbane |
InChI |
InChI=1S/6C6H5.CH2.2Pb/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
InChIキー |
SNGKFCFBVQYFMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Pb](C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


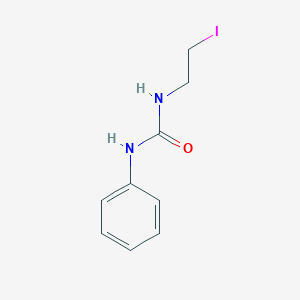
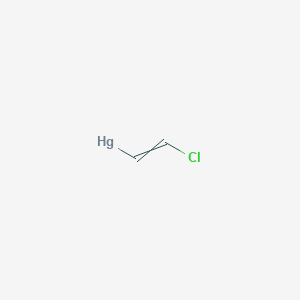
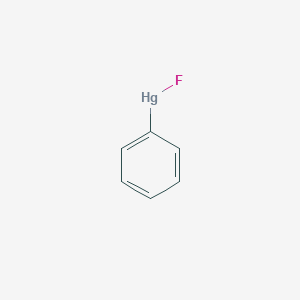
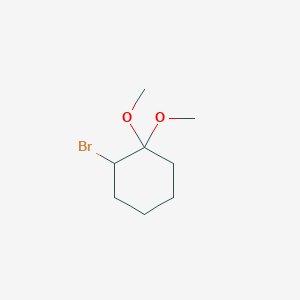
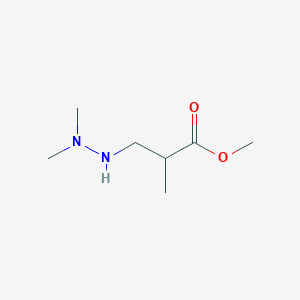
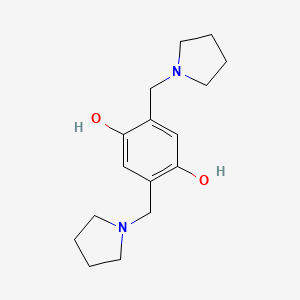

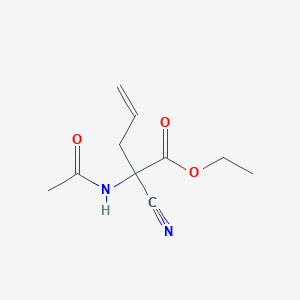

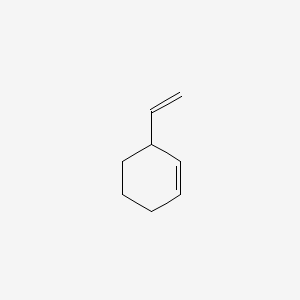

![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
